Methyl 4-phenylthiophene-2-carboxylate
Overview
Description
Methyl 4-phenylthiophene-2-carboxylate is a chemical compound with the empirical formula C12H10O2S . It has a molecular weight of 218.27 . This compound is typically provided in solid form .
Molecular Structure Analysis
The SMILES string representation of Methyl 4-phenylthiophene-2-carboxylate isO=C(OC)C1=CC(C2=CC=CC=C2)=CS1
. This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 4-phenylthiophene-2-carboxylate is a solid compound . Its molecular formula is C12H10O2S and it has a molecular weight of 218.27 .Scientific Research Applications
Industrial Chemistry
“Methyl 4-phenylthiophene-2-carboxylate” is utilized in industrial chemistry . Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .
Material Science
In the field of material science, thiophene-mediated molecules, including “Methyl 4-phenylthiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
“Methyl 4-phenylthiophene-2-carboxylate” is used in the fabrication of organic field-effect transistors (OFETs) . These devices are used in a wide range of electronic applications, including display technology and solar cells.
Organic Light-Emitting Diodes (OLEDs)
This compound is also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including display screens for televisions, mobile devices, and computer monitors.
Medicinal Chemistry
Thiophene-based analogs, including “Methyl 4-phenylthiophene-2-carboxylate”, have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Therapeutic Applications
“Methyl 4-phenylthiophene-2-carboxylate” has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . It has been proven to be effectual drugs in present respective disease scenario .
Safety and Hazards
Future Directions
Methyl 4-phenylthiophene-2-carboxylate is a specialty product often used for research and development . Its future directions would likely depend on the outcomes of such research. As with any chemical compound, ongoing research and development are crucial for discovering new applications and improving existing ones.
Mechanism of Action
- It likely affects neurotransmitter systems, similar to other phenethylamine derivatives. For instance, methylphenidate (used for attention deficit hyperactivity disorder) acts as a norepinephrine and dopamine reuptake inhibitor, increasing their presence in the extraneuronal space .
Mode of Action
properties
IUPAC Name |
methyl 4-phenylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHSKIOLDZOPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374992 | |
Record name | methyl 4-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylthiophene-2-carboxylate | |
CAS RN |
21676-90-4 | |
Record name | methyl 4-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21676-90-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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